molecular formula C12H9ClN2O3 B14309678 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide CAS No. 113567-69-4

2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide

Cat. No.: B14309678
CAS No.: 113567-69-4
M. Wt: 264.66 g/mol
InChI Key: JBTSPOGEJCNBJT-UHFFFAOYSA-N
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Description

2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a phenoxycarbonyl group, and an N-oxide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide typically involves the reaction of 2-chloropyridine with phenyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through the oxidation of the pyridine ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The N-oxide functional group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide involves its interaction with specific molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chloro and phenoxycarbonyl groups contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler derivative with a chloro group attached to the pyridine ring.

    Phenoxycarbonyl-pyridine: A compound with a phenoxycarbonyl group attached to the pyridine ring.

    Pyridine N-oxide: A compound with an N-oxide functional group attached to the pyridine ring.

Uniqueness

2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

113567-69-4

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-N-phenoxycarbonylpyridin-4-amine oxide

InChI

InChI=1S/C12H9ClN2O3/c13-11-8-9(6-7-14-11)15(17)12(16)18-10-4-2-1-3-5-10/h1-8,15H

InChI Key

JBTSPOGEJCNBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)[NH+](C2=CC(=NC=C2)Cl)[O-]

Origin of Product

United States

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